REACTION_CXSMILES
|
[CH2:1]([Li])CCC.[Br:6][C:7]1[N:14]=[CH:13][CH:12]=[CH:11][C:8]=1[CH:9]=O>[Br-].C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.C1COCC1>[Br:6][C:7]1[C:8]([CH:9]=[CH2:1])=[CH:11][CH:12]=[CH:13][N:14]=1 |f:2.3|
|
Name
|
|
Quantity
|
22.75 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
21.13 g
|
Type
|
catalyst
|
Smiles
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[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
|
Quantity
|
450 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
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BrC1=C(C=O)C=CC=N1
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at room temperature over weekend
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to room temperature
|
Type
|
CUSTOM
|
Details
|
for 30 min
|
Duration
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30 min
|
Type
|
CUSTOM
|
Details
|
The precipitate was formed
|
Type
|
CUSTOM
|
Details
|
to room temperature
|
Type
|
CUSTOM
|
Details
|
After a while, the color of to reaction
|
Type
|
CUSTOM
|
Details
|
The solvent was removed mostly via vacuum
|
Type
|
CUSTOM
|
Details
|
the crude was partitioned between water and diethyl ether
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extract twice with diethyl ether
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The product was obtained by flash column
|
Type
|
WASH
|
Details
|
eluted with ethyl acetate in hexane (10%) as yellow oil (8.78 g, 89%)
|
Name
|
|
Type
|
|
Smiles
|
BrC1=NC=CC=C1C=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |